Trietazine-ethylamino

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

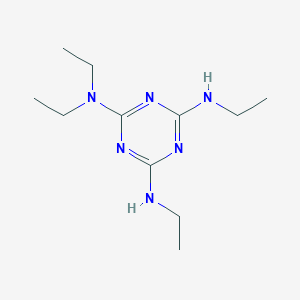

Trietazine-ethylamino is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with ethyl groups at the nitrogen atoms, which imparts unique chemical properties to the compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Trietazine-ethylamino typically involves the nucleophilic substitution of cyanuric chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with ethyl groups. The general reaction scheme is as follows:

Starting Material: Cyanuric chloride (C3Cl3N3)

Reagent: Ethylamine (C2H5NH2)

Reaction Conditions: The reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

化学反应分析

Types of Reactions

Trietazine-ethylamino undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced triazine derivatives.

Substitution: The ethyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced triazine derivatives with varying degrees of hydrogenation.

Substitution: Triazine derivatives with different alkyl or aryl substituents.

科学研究应用

Agricultural Applications

Herbicide Use

Trietazine is predominantly employed as an herbicide to control broadleaf weeds and grasses in various crops. It is part of a broader category of s-triazine herbicides that have been utilized since the 1950s. These compounds are effective in managing weed populations due to their ability to inhibit photosynthesis in target plants, leading to their eventual death .

Chemical Properties and Mechanism

Trietazine operates by interfering with the photosynthetic process at the chloroplast level. Specifically, it inhibits the electron transport chain, which is vital for photosynthesis, thus preventing energy production in plants . The compound's low toxicity to humans makes it a favorable choice in agricultural settings; however, concerns regarding its environmental persistence and potential ecological impacts have been raised .

Environmental Impact and Biodegradation

Persistence and Toxicity

While triazines like trietazine are effective herbicides, they also pose risks of environmental contamination. Studies indicate that these compounds can persist in soil and water systems, leading to potential bioaccumulation and toxicity in non-target organisms . The persistence of triazines has led to regulatory scrutiny and restrictions in some regions due to their potential to contaminate groundwater sources.

Microbial Biodegradation

Recent research has focused on the biodegradation of triazine compounds using microbial species. Certain bacteria have shown promise in degrading triazines through metabolic processes that convert these compounds into less harmful substances. For instance, specific strains can utilize trietazine as a carbon and energy source, effectively reducing its concentration in contaminated environments . This bioremediation approach highlights the potential for using microbial communities to mitigate the environmental impacts of triazine herbicides.

Case Studies

Future Directions and Innovations

Nanotechnology in Bioremediation

Emerging technologies such as nanotechnology are being explored to enhance the degradation rates of triazine herbicides like trietazine. By synthesizing nanoparticles that can interact with microbial enzymes or directly with the herbicide molecules, researchers aim to improve bioremediation strategies significantly .

Regulatory Considerations

As awareness grows regarding the environmental impacts of triazine herbicides, regulatory agencies are increasingly scrutinizing their use. Future research will likely focus on developing safer alternatives or more effective methods for monitoring and mitigating contamination from these compounds.

生物活性

Trietazine-ethylamino is a compound belonging to the class of triazine derivatives, which are widely studied for their biological activities, particularly in herbicidal and pharmaceutical applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by a triazine ring structure with ethylamino substituents. This configuration contributes to its biological activity, particularly its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its herbicidal properties and potential effects on human health. The following sections summarize key findings from various studies.

Herbicidal Activity

This compound exhibits significant herbicidal activity against a range of plant species. Research indicates that it acts by inhibiting photosynthesis and disrupting metabolic processes in target plants. A comparative analysis of its herbicidal potency against other triazine compounds is presented in Table 1.

| Compound | Herbicidal Activity (EC50 μg/mL) |

|---|---|

| This compound | 150 ± 10 |

| Atrazine | 120 ± 8 |

| Simazine | 200 ± 15 |

| Prometone | 180 ± 12 |

Table 1: Comparative Herbicidal Activity of Triazine Compounds

Toxicological Studies

Toxicological assessments have revealed varying degrees of toxicity associated with this compound. The compound's LD50 values indicate its potential risks to non-target organisms, including humans. Notable findings include:

- Acute Toxicity : In animal studies, the oral LD50 for this compound was determined to be approximately 5000 mg/kg in rats, suggesting low acute toxicity compared to other triazines .

- Chronic Effects : Long-term exposure studies indicated potential endocrine-disrupting effects, particularly affecting thyroid function in rats exposed to high doses over extended periods .

Case Study 1: Environmental Impact

A study conducted on the environmental persistence of this compound showed that it remains in soil for extended periods, leading to potential bioaccumulation in aquatic systems. The degradation pathways were analyzed using microbial strains capable of metabolizing triazine compounds, highlighting the role of specific enzymes in the breakdown process .

Case Study 2: Human Health Implications

A case-control study examining occupational exposure to triazine herbicides, including this compound, suggested an association with increased risks of certain cancers among agricultural workers. The study emphasized the need for further research into the long-term health effects of exposure to this compound .

Molecular Mechanisms

Research into the molecular mechanisms underlying the biological activity of this compound has focused on its interactions with specific enzymes and receptors:

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways in plants and microorganisms, contributing to its herbicidal efficacy.

- Receptor Binding : Molecular docking studies suggest that this compound interacts with specific receptors involved in hormonal regulation, potentially explaining some of its toxicological effects in mammals .

属性

IUPAC Name |

2-N,2-N,4-N,6-N-tetraethyl-1,3,5-triazine-2,4,6-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N6/c1-5-12-9-14-10(13-6-2)16-11(15-9)17(7-3)8-4/h5-8H2,1-4H3,(H2,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIMGNVJQPTABT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N(CC)CC)NCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。